molecular formula C15H21BrN2O4 B3851230 ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate

ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate

Cat. No. B3851230
M. Wt: 373.24 g/mol
InChI Key: FDLNJQIVJZKWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a bromine atom, a hydroxy group, and a methoxy group attached to a benzyl group, which could potentially be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the benzyl group and the various substituents. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, bromine atom, hydroxy group, and methoxy group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The bromine atom could potentially be replaced in a substitution reaction, and the hydroxy and methoxy groups could be involved in various reactions depending on their position in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar hydroxy and methoxy groups could potentially increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Many piperazine derivatives have biological activity, so it’s possible that this compound could also have some sort of biological effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, its potential biological activity, and its physical and chemical properties. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

ethyl 4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-3-22-15(20)18-6-4-17(5-7-18)10-11-8-12(16)14(19)13(9-11)21-2/h8-9,19H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLNJQIVJZKWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.